This compound is primarily synthesized for research purposes and potential therapeutic applications. It is categorized within the broader class of carbamate derivatives, which are known for their diverse biological activities, including insecticidal and herbicidal properties, as well as applications in medicinal chemistry for developing drugs targeting various diseases.
The synthesis of (R)-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate involves several steps that typically include the formation of key intermediates. The general synthetic route can be outlined as follows:
The detailed parameters such as temperature, solvent choice, and reaction time would depend on specific protocols followed in laboratory settings, often optimized for yield and purity.
The molecular structure of (R)-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate features:
The three-dimensional arrangement can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to confirm stereochemistry and conformation.
(R)-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate can participate in various chemical reactions:
These reactions are significant for modifying the compound for further studies or applications.
The mechanism of action of (R)-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate relates to its potential biological targets:
Understanding its mechanism often requires in vitro assays followed by computational modeling to predict interactions at the molecular level.
The physical and chemical properties of (R)-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate include:
Data from studies involving similar compounds can provide insights into expected behavior under different conditions.
(R)-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate holds potential applications in various scientific fields:
The compound is systematically named using IUPAC conventions as (R)-methyl (1-(methoxyamino)-1-oxo-3-phenylpropan-2-yl)carbamate. This nomenclature specifies:
Alternative naming observed in literature includes (R)-methyl 1-(methoxyamino)-1-oxo-3-phenylpropan-2-ylcarbamate, which retains stereochemical specificity but uses a condensed format [6].
The compound has a molecular formula of C₁₂H₁₆N₂O₄, confirmed by high-resolution mass spectrometry. Key compositional features include:
Table 1: Elemental Composition Breakdown
| Element | Count | Mass Contribution (g/mol) |
|---|---|---|
| Carbon (C) | 12 | 144.15 |
| Hydrogen (H) | 16 | 16.12 |
| Nitrogen (N) | 2 | 28.02 |
| Oxygen (O) | 4 | 64.00 |
| Total | - | 252.27 |
The molecule contains one chiral center at the C2 position of the 3-phenylpropan backbone. The (R)-configuration is confirmed by:
Canonical SMILES:O=C(OC)N[C@H](CC1=CC=CC=C1)C(=O)NOC
@H specifies (R)-configuration. N-C-C(=O)NOC defines carbamate→chiral center→methoxyamide linkage. CC1=CC=CC=C1 [1] [6]. InChIKey:UPCAUQHSJMAOFY-SNVBAGLBSA-N
S indicates relative configuration (1S, though IUPAC name specifies R; requires verification). UPCAUQHSJMAOFY encodes atomic bonds. SNVBAGLBSA denotes standard tautomer [1] [6]. No experimental crystallographic data is publicly available. Computational studies (DFT: B3LYP/6-31G*) predict:
Synthesis Pathways and Reaction Chemistry
CAS No.: 463-82-1
CAS No.:
CAS No.: 2102-58-1
CAS No.: 54705-14-5
CAS No.: 87009-57-2
CAS No.: 88508-78-5